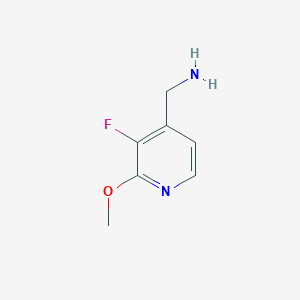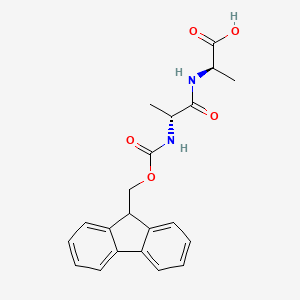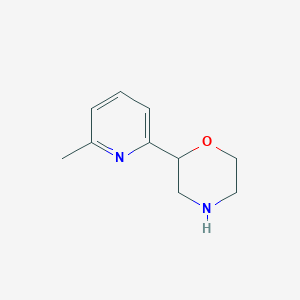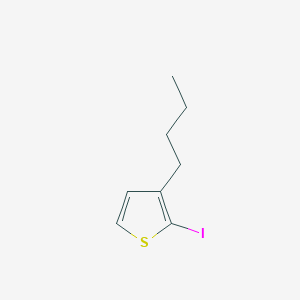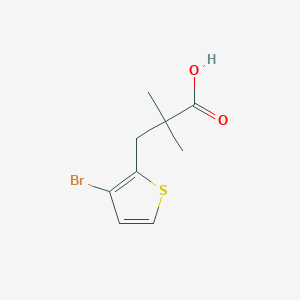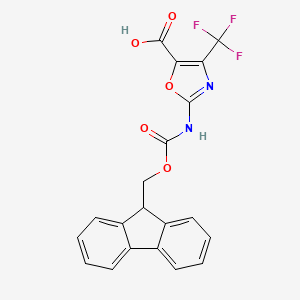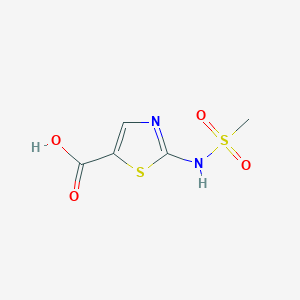
2-Methanesulfonamido-1,3-thiazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methanesulfonamido-1,3-thiazole-5-carboxylic acid is a compound that belongs to the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The thiazole ring, characterized by its sulfur and nitrogen atoms, is a versatile moiety that contributes to the development of various drugs and biologically active agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methanesulfonamido-1,3-thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiazole with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2-Methanesulfonamido-1,3-thiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, often using halogenated derivatives as intermediates.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenated thiazole derivatives in the presence of a base like potassium carbonate.
Major Products: The major products formed from these reactions include various substituted thiazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-Methanesulfonamido-1,3-thiazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-Methanesulfonamido-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and modulating biochemical pathways. For example, it has been shown to inhibit xanthine oxidase, an enzyme involved in purine metabolism, by blocking its active site and preventing substrate binding . This inhibition can lead to reduced production of uric acid, making it a potential treatment for gout and related conditions .
Comparison with Similar Compounds
Thiazole-5-carboxylic acid derivatives: These compounds share the thiazole ring structure and exhibit similar biological activities.
2-Aminothiazole derivatives: Known for their anticancer properties and ability to inhibit various enzymes.
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid derivatives: These compounds also possess a thiazole ring and are studied for their antimicrobial activities.
Uniqueness: 2-Methanesulfonamido-1,3-thiazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methanesulfonamido group enhances its solubility and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C5H6N2O4S2 |
|---|---|
Molecular Weight |
222.2 g/mol |
IUPAC Name |
2-(methanesulfonamido)-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C5H6N2O4S2/c1-13(10,11)7-5-6-2-3(12-5)4(8)9/h2H,1H3,(H,6,7)(H,8,9) |
InChI Key |
GUPKFAAOHDTJRK-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=NC=C(S1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3'-Oxaspiro[azetidine-3,2'-bicyclo[3.1.0]hexane]](/img/structure/B13537920.png)
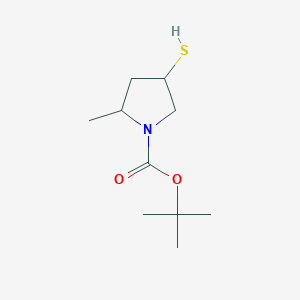

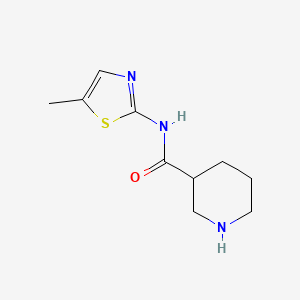
![3-{2-chloro-7-oxo-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl}piperidine-2,6-dione](/img/structure/B13537947.png)
